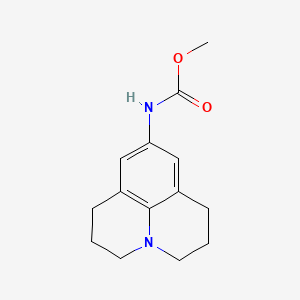
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and features a complex bicyclic structure that includes a quinolizine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester typically involves the reaction of the corresponding amine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Amine+Methyl chloroformate→Carbamic acid ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, ethyl ester
- Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester lies in its specific structure and the resulting chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
生物活性
Carbamic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of carbamic acid derivatives typically involves several key steps:
- Formation of the Base Structure : The initial step often includes the synthesis of benzoquinolizidine frameworks through various catalytic reactions.
- Modification to Carbamic Acid : The introduction of carbamate functionalities can be achieved via nucleophilic substitution or through direct reaction with isocyanates.
A study by Klausen et al. (2022) highlights the synthesis of benzo[a]quinolizidines which serve as precursors to various biologically active compounds .
Anticancer Properties
Research indicates that carbamic acid derivatives exhibit significant anticancer activity. For instance, phototriggered structures similar to those derived from this compound have been shown to enhance the bioavailability of chemotherapeutic agents when combined with visible light irradiation. This method allows for targeted drug release within cancer cells, improving therapeutic outcomes .
The biological activity of carbamic acid derivatives can be attributed to their interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These compounds may modulate the activity of GPCRs, which are critical in cell signaling pathways associated with cancer progression and other diseases .
- Protein Synthesis Inhibition : Similar compounds have been reported to inhibit ribosomal protein synthesis in eukaryotic cells, a mechanism that underlies their antitumor effects .
Study 1: Antitumor Activity
In a study evaluating the antitumor activity of a related compound conjugated with a bicyclic peptide in metastatic breast cancer models, significant reductions in tumor growth were observed. The study emphasized the role of targeted delivery systems in enhancing the efficacy of anticancer drugs .
Study 2: Pharmacological Evaluation
Another evaluation focused on the pharmacological properties of carbamic acid derivatives demonstrated their potential as inhibitors in various disease models. The findings suggest that these compounds can effectively modulate cellular pathways involved in oncogenesis and apoptosis .
Data Table: Biological Activities
属性
CAS 编号 |
100836-78-0 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
methyl N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-18-14(17)15-12-8-10-4-2-6-16-7-3-5-11(9-12)13(10)16/h8-9H,2-7H2,1H3,(H,15,17) |
InChI 键 |
VIGWHXBGCBEOBU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















